(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1H-pyrazol-4-yl)methanone
Description
The compound (4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1H-pyrazol-4-yl)methanone is a complex organic molecule featuring a combination of pyrimidine, piperidine, and pyrazole moieties
Properties
IUPAC Name |
[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-11-12(2)17-10-18-15(11)23-9-13-3-5-21(6-4-13)16(22)14-7-19-20-8-14/h7-8,10,13H,3-6,9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLHHOKLPMFBTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3=CNN=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1H-pyrazol-4-yl)methanone typically involves multi-step organic reactions. One common approach includes:
Formation of the pyrimidine moiety: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Attachment of the piperidine ring: This step often involves nucleophilic substitution reactions where the pyrimidine derivative reacts with piperidine under controlled temperature and solvent conditions.
Incorporation of the pyrazole ring: This can be done via cyclization reactions involving hydrazines and diketones or other suitable precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, automated reaction setups, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1H-pyrazol-4-yl)methanone: can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the pyrimidine, piperidine, or pyrazole rings.
Scientific Research Applications
(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1H-pyrazol-4-yl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for (4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1H-pyrazol-3-yl)methanone
- (4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1H-pyrazol-5-yl)methanone
Uniqueness
The uniqueness of (4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1H-pyrazol-4-yl)methanone lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
